ethyl 1-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperidine-4-carboxylate
Description
The compound ethyl 1-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperidine-4-carboxylate features a fused chromen-dioxolo core linked via a methyl group to a piperidine ring substituted with an ethyl carboxylate at the 4-position.
Properties
IUPAC Name |
ethyl 1-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-2-23-19(22)12-3-5-20(6-4-12)10-13-7-18(21)26-15-9-17-16(8-14(13)15)24-11-25-17/h7-9,12H,2-6,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPOCCMKBUCHFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=CC4=C(C=C23)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperidine-4-carboxylate typically involves multiple steps. One common method includes the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide (NBS) as a brominating agent . The reaction is initiated using a 150-W tungsten bulb, leading to the desired product in good yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, azobisisobutyronitrile (AIBN) as a radical initiator, and dibenzoyl peroxide (BPO) for radical reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can yield monobromo products, while oxidation and reduction can lead to various oxides and reduced forms, respectively.
Scientific Research Applications
Ethyl 1-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
Table 1: Key Structural Differences Among Analogues
Key Observations :
- Chromen vs. Quinoline/Indole Systems: The chromen-dioxolo core in the target compound provides planar aromaticity, whereas quinoline () and benzoindole () systems introduce nitrogen heteroatoms or extended conjugation, altering electronic properties and binding interactions .
- Piperidine Substitution : The target compound’s 4-carboxylate group enhances solubility, while sulfonyl (CAS 438489-15-7) or oxo () substituents modulate electron density and steric effects .
Insights :
Spectroscopic and Analytical Data
Table 3: NMR Chemical Shift Comparisons (Selected Protons)
Analysis :
- The absence of NH or sulfonyl peaks in the target compound’s hypothetical NMR would distinguish it from analogues like CAS 438489-15-7 .
- Piperidine ring protons in the target compound are likely deshielded due to the electron-withdrawing chromen-dioxolo system, contrasting with the oxo or sulfonyl substituents in other derivatives .
Software Tools for Structural Analysis
Crystallographic software such as SHELX () and WinGX/ORTEP () are widely used to resolve complex structures, including piperidine derivatives and fused heterocycles . These tools enable precise determination of bond lengths, angles, and substituent orientations, critical for validating synthetic outcomes.
Biological Activity
Ethyl 1-({6-oxo-2H,6H-[1,3]dioxolo[4,5-g]chromen-8-yl}methyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring and a chromene derivative. Its molecular formula is CHNO, and it has a molecular weight of approximately 316.31 g/mol. The presence of the dioxole and chromene moieties suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation.
- Case Study : A study demonstrated that chromene derivatives could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that this compound may share similar mechanisms .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. Studies have documented its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Bacillus subtilis | 18 | 16 µg/mL |
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly in relation to acetylcholinesterase (AChE) and urease.
- Research Findings : In vitro studies have shown that this compound exhibits strong AChE inhibitory activity with an IC50 value of approximately 0.45 µM .
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. The modulation of NMDA receptors has been proposed as a mechanism through which it may exert neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
